![molecular formula C8H6F3NO2 B13982908 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is a chemical compound with the molecular formula C8H6F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a hydroxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone typically involves the reaction of 4-hydroxy-6-(trifluoromethyl)pyridine with ethanone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by the addition of an ethanone derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target proteins, further influencing their function .
Comparación Con Compuestos Similares
1-[6-(Trifluoromethyl)pyridin-3-YL]ethanone: Similar structure but lacks the hydroxy group at the 4-position.
2-Hydroxy-6-(trifluoromethyl)pyridine: Similar pyridine ring with a hydroxy group but different substitution pattern.
Uniqueness: 1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
5-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)5-3-12-7(2-6(5)14)8(9,10)11/h2-3H,1H3,(H,12,14) |
Clave InChI |
NWRNQEWWFUZCQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC(=CC1=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


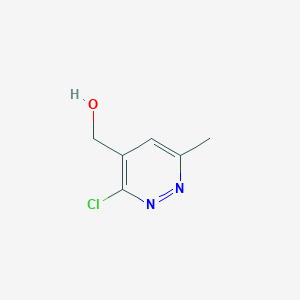
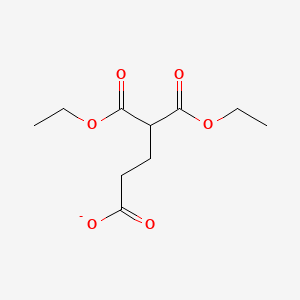
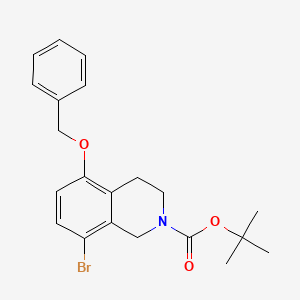
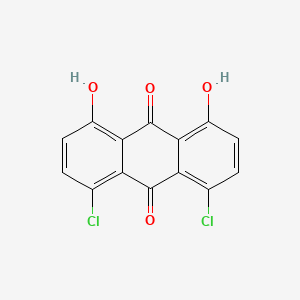
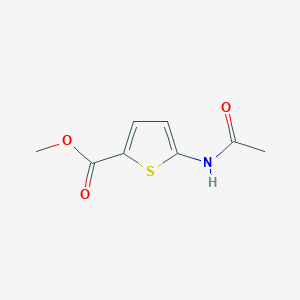
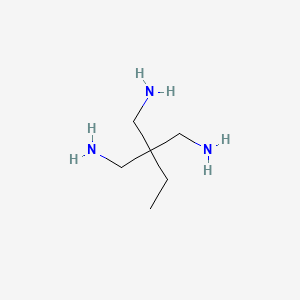
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
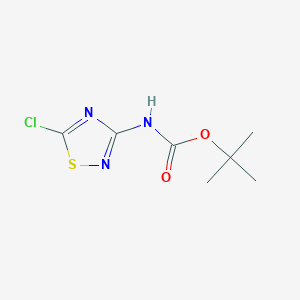
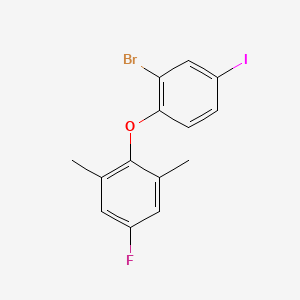
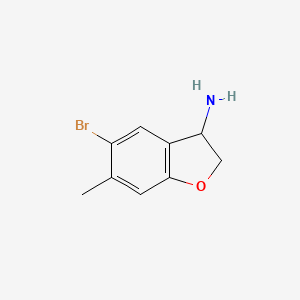
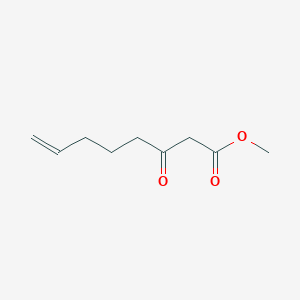
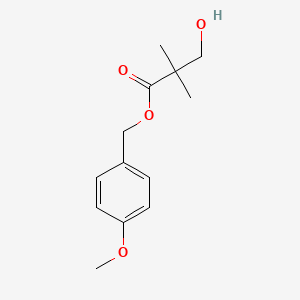
![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
